168-Fold Superiority in h-TNAP Inhibition vs. Clinical-Stage Comparator Suramin
Compound 10a (Benzamide,3-methyl-n-4-pyridinyl-) inhibits human tissue-nonspecific alkaline phosphatase (h-TNAP) with an IC50 of 0.25 ± 0.05 µM, representing a ≈168-fold improvement in potency over the previously reported inhibitor suramin (IC50 = 42.1 ± 7.8 µM) [1]. This direct head-to-head comparison within the same enzymatic assay system establishes a clear quantitative advantage for this benzamide scaffold.
| Evidence Dimension | h-TNAP inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 0.25 ± 0.05 µM |
| Comparator Or Baseline | Suramin, IC50 = 42.1 ± 7.8 µM |
| Quantified Difference | ≈168-fold more potent |
| Conditions | Human recombinant tissue-nonspecific alkaline phosphatase (h-TNAP) inhibition assay; pH and temperature not specified (Hassan et al., 2018) |
Why This Matters
This magnitude of potency gain over a known clinical benchmark indicates that researchers can achieve target engagement at substantially lower concentrations, reducing the risk of off-target effects and compound interference in cellular assays.
- [1] Hassan, S., Ejaz, S.A., Saeed, A., Shehzad, M., Ullah Khan, S., Lecka, J., Sevigny, J., Shabir, G., & Iqbal, J. (2018). 4-Aminopyridine based amide derivatives as dual inhibitors of tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase with potential anticancer activity. Bioorganic Chemistry, 76, 237–248. https://doi.org/10.1016/j.bioorg.2017.11.013 View Source
